molecular formula C27H27N3O3 B2929957 1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 850243-86-6

1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2929957
CAS No.: 850243-86-6
M. Wt: 441.531
InChI Key: XTGWRMZJBLAHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid with a complex structure. Its core consists of a pyrrolidin-2-one ring fused to a benzo[d]imidazole moiety, substituted with a 3-methoxyphenyl group at position 1 and a 2-(o-tolyloxy)ethyl chain at position 4 (Figure 1). The o-tolyloxy group (2-methylphenoxy) and the methoxyphenyl substituent likely influence its electronic and steric properties, impacting solubility, bioavailability, and target interactions .

Benzimidazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities. Pyrrolidinone rings, meanwhile, enhance pharmacokinetic properties by improving solubility and metabolic stability .

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19-8-3-6-13-25(19)33-15-14-29-24-12-5-4-11-23(24)28-27(29)20-16-26(31)30(18-20)21-9-7-10-22(17-21)32-2/h3-13,17,20H,14-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGWRMZJBLAHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • A pyrrolidinone ring
  • A benzimidazole moiety
  • An o-tolyloxyethyl group

These structural elements contribute to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of benzimidazole, including those similar to the compound , exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, leading to programmed cell death .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231TBDApoptosis via mitochondrial disruption
Benzimidazole Derivative 2gMDA-MB-2318Apoptosis induction

Antifungal and Antibacterial Activity

In addition to anticancer properties, compounds with similar structures have been evaluated for their antifungal and antibacterial activities. For example, certain benzimidazole derivatives showed moderate activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating their potential as therapeutic agents .

Table 2: Antimicrobial Activity

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureusTBD
Benzimidazole Derivative 2gCandida albicans64

The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Inhibition of key enzymes involved in cell proliferation.
  • Disruption of cellular signaling pathways , particularly those related to apoptosis.
  • Interference with DNA replication , leading to cell cycle arrest.

Case Studies

Several studies have reported on the synthesis and evaluation of similar compounds. For instance, a study focused on the synthesis of pyrimidine-benzimidazole hybrids demonstrated their effectiveness as potential anticancer agents through various in vitro assays . These findings support the hypothesis that the compound may also exhibit similar therapeutic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzimidazole-Pyrrolidinone Hybrids

Key structural analogs differ in substituents on the benzimidazole, pyrrolidinone, or aryl groups. These modifications alter physicochemical and biological profiles:

Compound Name Substituent Variations Key Differences Reference
Target Compound 3-Methoxyphenyl, 2-(o-tolyloxy)ethyl Baseline for comparison; o-tolyloxyethyl chain may enhance lipophilicity.
1-(2-Methoxyphenyl)-4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one 2-Methoxyphenyl, 4-allyl-2-methoxyphenoxyethyl Increased steric bulk from allyl group; dual methoxy groups may improve solubility but reduce membrane permeability.
4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone 3-Trifluoromethylphenyl, 4-methoxyphenoxyethyl Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects; 4-methoxyphenoxy improves π-π stacking in target binding.
4-(1H-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one o-Tolyl (2-methylphenyl) at position 1, no ethoxy chain Simpler structure with higher hydrophobicity; absence of ethoxy chain may limit flexibility in binding interactions.

Physicochemical Properties

  • Lipophilicity : The o-tolyloxyethyl chain in the target compound increases logP compared to analogs with shorter chains (e.g., ).
  • Solubility : Methoxy groups enhance aqueous solubility, but bulky substituents (e.g., allyl in ) may counteract this effect.
  • Metabolic Stability : Fluorinated analogs () exhibit longer half-lives due to resistance to oxidative metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.